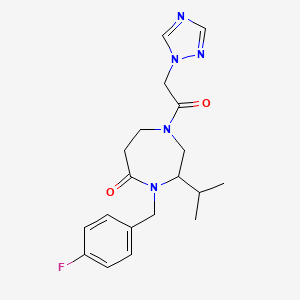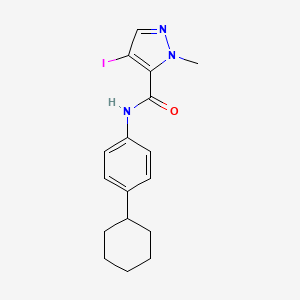![molecular formula C14H13ClN4O3S2 B5469246 2-[4-[[(E)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-enyl]amino]phenyl]sulfonylguanidine](/img/structure/B5469246.png)
2-[4-[[(E)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-enyl]amino]phenyl]sulfonylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[[(E)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-enyl]amino]phenyl]sulfonylguanidine is a complex organic compound that features a thiophene ring, a sulfonylguanidine group, and an enone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[(E)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-enyl]amino]phenyl]sulfonylguanidine typically involves multiple steps. One common approach is the condensation of 5-chlorothiophene-2-carbaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then subjected to further reactions, such as sulfonylation and guanidinylation, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-[[(E)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-enyl]amino]phenyl]sulfonylguanidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The enone moiety can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
2-[4-[[(E)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-enyl]amino]phenyl]sulfonylguanidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-[4-[[(E)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-enyl]amino]phenyl]sulfonylguanidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Acetyl-4-chlorothiophene: A simpler thiophene derivative used in proteomics research.
4-(4-chlorothiophen-2-yl)thiazol-2-amine: Another thiophene-based compound with potential therapeutic applications.
Uniqueness
2-[4-[[(E)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-enyl]amino]phenyl]sulfonylguanidine is unique due to its combination of functional groups, which confer a distinct set of chemical properties and potential applications. Its sulfonylguanidine group, in particular, is not commonly found in similar compounds, making it a valuable target for further research and development.
Propiedades
IUPAC Name |
2-[4-[[(E)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-enyl]amino]phenyl]sulfonylguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O3S2/c15-13-6-5-12(23-13)11(20)7-8-18-9-1-3-10(4-2-9)24(21,22)19-14(16)17/h1-8,18H,(H4,16,17,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFSNYQKSQTLOF-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=CC(=O)C2=CC=C(S2)Cl)S(=O)(=O)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C/C(=O)C2=CC=C(S2)Cl)S(=O)(=O)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-METHYL-4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]-N-PROPYLBENZENE-1-SULFONAMIDE](/img/structure/B5469171.png)
![2-({[1-(3-thienylmethyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5469185.png)
![[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone](/img/structure/B5469188.png)
![ethyl (2Z)-3-amino-2-[(2-phenylpropanethioyl)amino]but-2-enoate](/img/structure/B5469190.png)

![ethyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5469200.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1-naphthyl)nicotinamide](/img/structure/B5469210.png)
![N-ethyl-N-[(3-{[3-(1H-pyrazol-1-yl)azetidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)methyl]ethanamine](/img/structure/B5469211.png)
![7-chloro-4-[4-(2-fluorobenzoyl)-1-piperazinyl]quinoline](/img/structure/B5469227.png)
![1-(1-benzyl-1H-imidazol-2-yl)-N-methyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanamine](/img/structure/B5469231.png)

![1-[7-(3-methyl-2-furoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]piperidin-3-ol](/img/structure/B5469239.png)
![2-[3-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanol](/img/structure/B5469250.png)
![4-[(4Z)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B5469260.png)
